5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a phenoxyethyl group attached to the sulfur atom and an amine group at the 2-position of the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-phenoxyethanethiol with a suitable thiadiazole precursor. One common method is the cyclization of thiosemicarbazide derivatives with appropriate reagents under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazoles depending on the reagents used.
Scientific Research Applications
5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The phenoxyethyl group can enhance its ability to penetrate cell membranes, while the thiadiazole ring can interact with specific proteins or nucleic acids, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide
- 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Uniqueness
5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxyethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets. Additionally, the thiadiazole ring system is known for its stability and versatility in chemical reactions, making this compound a valuable tool in various research applications.
Biological Activity
5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine is a member of the thiadiazole class of compounds, which are recognized for their diverse biological activities. This compound has garnered attention in recent years due to its potential applications in medicine and agriculture, particularly as an antimicrobial and antifungal agent. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.
Chemical Structure and Properties
This compound features a thiadiazole ring with a phenoxyethyl sulfanyl substituent. The presence of the phenoxyethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets. The compound's molecular formula is C10H11N3OS2, with a molecular weight of 241.34 g/mol .
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The thiadiazole core is known to exhibit antimicrobial properties by disrupting cellular processes in bacteria and fungi. The phenoxyethyl group may facilitate cell membrane penetration, enhancing the compound's efficacy against microbial pathogens .
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of thiadiazole derivatives, including this compound. Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 32 μg/mL to 62.5 μg/mL against these pathogens .
- Antifungal Activity : The compound also exhibits antifungal properties against strains such as Candida albicans and Aspergillus niger. Studies report inhibition rates between 58% and 66% compared to standard antifungal agents like fluconazole .
Microbial Strain | Activity | MIC (μg/mL) |
---|---|---|
Staphylococcus aureus | Antibacterial | 32 - 62.5 |
Escherichia coli | Antibacterial | 32 - 62.5 |
Candida albicans | Antifungal | 24 - 26 |
Aspergillus niger | Antifungal | 32 - 42 |
Anti-inflammatory and Analgesic Properties
In addition to its antimicrobial activity, derivatives of thiadiazoles have been explored for their anti-inflammatory and analgesic effects. Some studies indicate that modifications in the structure can enhance these properties significantly. For example, certain derivatives were found to be comparable to established anti-inflammatory drugs in their efficacy .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated various thiadiazole derivatives for their antimicrobial activities using disk diffusion methods. The results indicated that compounds bearing halogen substitutions exhibited enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria .
- Synthesis and Pharmacological Evaluation : Another research effort synthesized several derivatives of 1,3,4-thiadiazole and assessed their pharmacological profiles. Among these, specific compounds demonstrated promising antidepressant and anxiolytic effects alongside their antimicrobial activities .
Properties
IUPAC Name |
5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS2/c11-9-12-13-10(16-9)15-7-6-14-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUQIVQGVCXZOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.